N'~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
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Overview
Description
N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of two indole moieties connected via a hexanedihydrazide linker. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the condensation of two molecules of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hexanedihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkages to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole rings .
Scientific Research Applications
N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole moieties may interact with aromatic amino acids in proteins, influencing various biochemical pathways. Additionally, the hydrazone linkages can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-1-(cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Uniqueness
N’~1~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is unique due to its specific substitution pattern on the indole rings and the presence of a hexanedihydrazide linker. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H24N6O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N'-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N-[(2-hydroxy-6-methyl-1H-indol-3-yl)imino]hexanediamide |
InChI |
InChI=1S/C24H24N6O4/c1-13-8-10-17-16(11-13)22(24(34)25-17)30-28-20(32)6-4-3-5-19(31)27-29-21-15-9-7-14(2)12-18(15)26-23(21)33/h7-12,25-26,33-34H,3-6H2,1-2H3 |
InChI Key |
AZBOYRTWGICNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCC(=O)N=NC3=C(NC4=C3C=CC(=C4)C)O)O |
Origin of Product |
United States |
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